

Technical Whitepaper: 4-Fluoro-2-(2-methylthiazol-4-yl)phenol

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Compound of Interest

Compound Name: 4-Fluoro-2-(thiazol-4-yl)phenol

Cat. No.: B1529478

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol, a fluorinated thiazole derivative of interest in medicinal chemistry and drug discovery. While the specific compound **4-Fluoro-2-(thiazol-4-yl)phenol** is not readily found in the chemical literature, this guide focuses on the closely related and commercially available compound, 4-Fluoro-2-(2-methylthiazol-4-yl)phenol. The thiazole ring is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This document collates the available data on 4-Fluoro-2-(2-methylthiazol-4-yl)phenol and provides generalized experimental protocols and conceptual diagrams to guide further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol is presented in the table below.

Property	Value	Source
CAS Number	1387565-82-3	[1]
Molecular Formula	C ₁₀ H ₈ FNOS	[1]
Molecular Weight	209.24 g/mol	[1]
Appearance	Not specified	-
Solubility	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol, based on established methodologies for similar thiazole derivatives.

Synthesis of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol

A plausible synthetic route to 4-Fluoro-2-(2-methylthiazol-4-yl)phenol can be adapted from the Hantzsch thiazole synthesis. This method typically involves the reaction of a thioamide with an α -haloketone.

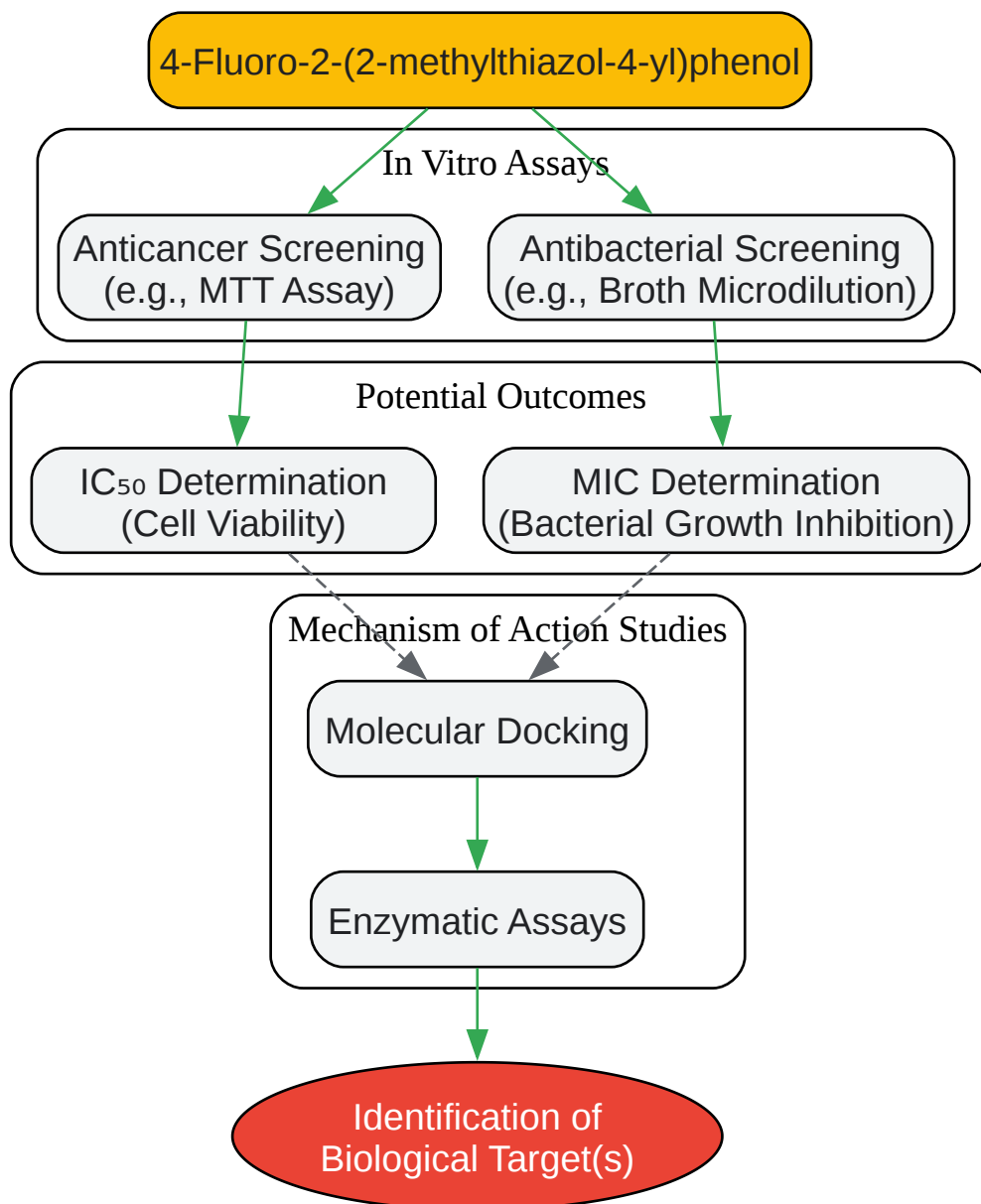
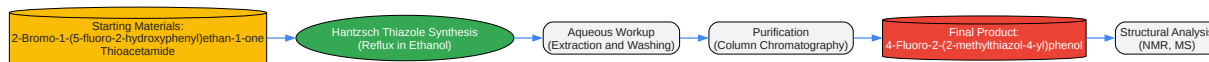
Materials:

- 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
- Thioacetamide
- Ethanol
- Sodium bicarbonate
- Ethyl acetate
- Brine

- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one (1.0 eq) in ethanol, add thioacetamide (1.1 eq).
- The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 4-Fluoro-2-(2-methylthiazol-4-yl)phenol.
- The structure of the final compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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References

- 1. researchgate.net [researchgate.net]
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